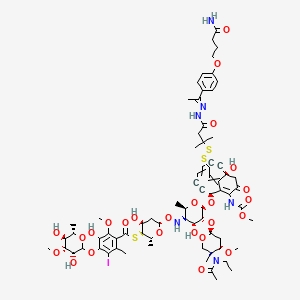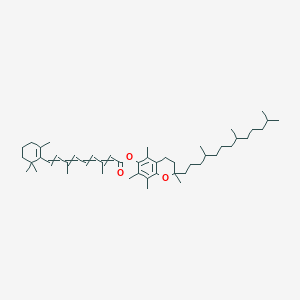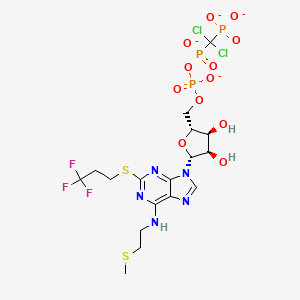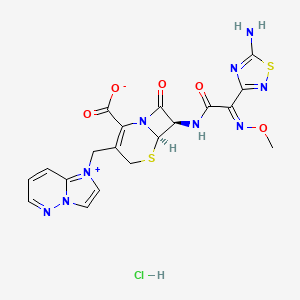
Cefozopran monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefozopran hydrochloride, also known as SCE-2787 hydrochloride, is a fourth-generation cephalosporin antibiotic. It is a broad-spectrum antibacterial agent effective against both Gram-positive and Gram-negative bacteria. Cefozopran hydrochloride is particularly noted for its activity against methicillin-susceptible staphylococci, enterococci, and viridans group streptococci, as well as its efficacy against Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefozopran hydrochloride is synthesized through a series of chemical reactions involving the condensation of specific intermediates. One common synthetic route involves the condensation of (6R,7R)-7-amino-3-(3-oxobutyryloxy)-3-cephem-4-carboxylic acid with 2-[5-(tert-butoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-(Z)-(methoxyimino)acetic acid using phosphorus pentachloride and bis(trimethylsilyl)acetamide. This reaction produces an amide intermediate, which is then condensed with imidazo[1,2-b]pyridazine in the presence of potassium iodide in hot aqueous acetonitrile .
Industrial Production Methods
Industrial production of cefozopran hydrochloride involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production typically involves multiple purification steps, including crystallization and filtration, to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Cefozopran hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of cefozopran hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of cefozopran hydrochloride, while substitution reactions may yield various substituted cephalosporin derivatives .
Scientific Research Applications
Cefozopran hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: It is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: It is used in preclinical and clinical studies to evaluate its therapeutic potential against various bacterial infections.
Industry: It is used in the development of new antibacterial formulations and drug delivery systems
Mechanism of Action
Cefozopran hydrochloride exerts its antibacterial effects by interfering with the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, cefozopran hydrochloride prevents the formation of cross-links between peptidoglycan chains, leading to weakened cell walls and ultimately bacterial cell lysis and death .
Comparison with Similar Compounds
Cefozopran hydrochloride is unique among cephalosporins due to its broad-spectrum activity and efficacy against resistant bacterial strains. Similar compounds include:
Ceftazidime: Another fourth-generation cephalosporin with similar antibacterial activity but different spectrum and resistance profiles.
Cefpirome: A fourth-generation cephalosporin with high affinity for PBPs and potent activity against Gram-positive bacteria.
E1040: A cephalosporin with similar antibacterial properties but different chemical structure and pharmacokinetics
Cefozopran hydrochloride stands out due to its high efficacy against Pseudomonas aeruginosa and its ability to inhibit a wide range of bacterial enzymes, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C19H18ClN9O5S2 |
|---|---|
Molecular Weight |
552.0 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11+;/t12-,17-;/m1./s1 |
InChI Key |
NTJHUKMPVIFDNY-CZNPUCISSA-N |
Isomeric SMILES |
CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


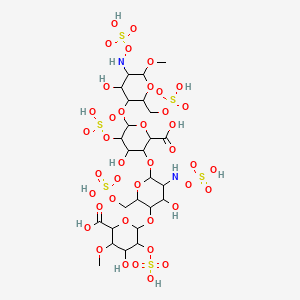

![[(10R,11S,13S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828621.png)
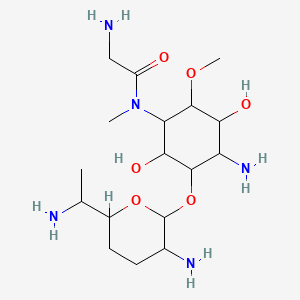

![6-[3-Acetamido-2-[6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10828649.png)
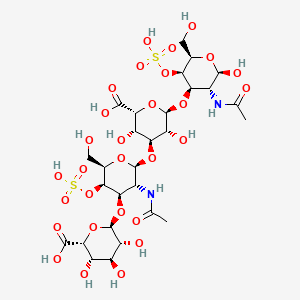
![(2S,3R,4R,5S,6R)-6-[(2S,3R,4S,5S,6S)-6-[(2S,3R,4R,5S,6R)-2-carboxy-4-hydroxy-6-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methoxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10828667.png)
